(2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide

Antifungal Structure-Activity Relationship Salicylanilide

Procure the precise (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide scaffold (≥98% purity) as the essential unsubstituted baseline control for SAR studies. Its 2-hydroxy anilide and E-cinnamamide core are critical for validating α-cyano derivative activity and comparative antifungal screening. Avoid generic substitutions—only this exact compound ensures reproducible anticonvulsant pharmacophore modeling and reliable lead optimization. Order now.

Molecular Formula C15H13NO2
Molecular Weight 239.274
CAS No. 182572-98-1
Cat. No. B2908417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide
CAS182572-98-1
Molecular FormulaC15H13NO2
Molecular Weight239.274
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2O
InChIInChI=1S/C15H13NO2/c17-14-9-5-4-8-13(14)16-15(18)11-10-12-6-2-1-3-7-12/h1-11,17H,(H,16,18)/b11-10+
InChIKeyCYJJBQPBDGQQFZ-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-N-(2-Hydroxyphenyl)-3-phenylprop-2-enamide (CAS 182572-98-1): A Cinnamamide Scaffold for Scientific Procurement and Research Applications


(2E)-N-(2-Hydroxyphenyl)-3-phenylprop-2-enamide (CAS 182572-98-1), also known as N-(2-hydroxyphenyl)cinnamamide, is a small-molecule amide derivative characterized by a cinnamoyl moiety linked to a 2-aminophenol group [1]. With a molecular formula of C15H13NO2 and a molecular weight of 239.27 g/mol, this compound belongs to the cinnamamide class of bioactive molecules and serves as a versatile building block in medicinal chemistry and agrochemical research [1]. Its structural features—the trans-cinnamamide core and the 2-hydroxyphenyl substituent—position it at the intersection of multiple bioactive pharmacophore families, including cinnamamides, salicylanilides, and HDAC inhibitor scaffolds [2].

Why Generic Substitution Fails: The Critical Differentiation of (2E)-N-(2-Hydroxyphenyl)-3-phenylprop-2-enamide (CAS 182572-98-1)


Generic substitution within the cinnamamide and salicylanilide families is scientifically unwarranted due to the profound, quantifiable impact of even minor structural modifications on biological activity and physicochemical behavior. Direct comparative evidence demonstrates that the 2-hydroxy substituent on the anilide ring, the specific olefin geometry (E-configuration), and the absence or presence of α-substituents each dictate distinct activity profiles that cannot be extrapolated across analogs [1][2][3]. For instance, the introduction of an α-cyano group to this scaffold fundamentally alters antibacterial and anti-inflammatory potency profiles [1], while substitution of the cinnamamide linker with a direct salicylamide bond consistently reduces antifungal activity relative to the corresponding salicylanilide derivatives [2]. Furthermore, crystallographic studies confirm that pharmacophore geometry essential for anticonvulsant activity is exquisitely sensitive to N-substituent variations [3]. Consequently, procurement of the precise, unsubstituted (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide is essential for reproducible research outcomes and valid structure-activity relationship (SAR) investigations.

(2E)-N-(2-Hydroxyphenyl)-3-phenylprop-2-enamide (CAS 182572-98-1): Product-Specific Quantitative Evidence Guide


Comparative Antifungal Activity: (2E)-N-(2-Hydroxyphenyl)-3-phenylprop-2-enamide versus Salicylanilide Analogs

A systematic comparative study evaluated the antifungal activity of o-hydroxycinnamanilides (including (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide) against their corresponding salicylanilide derivatives [1]. The investigation was designed to determine the effect of vinylogy (the insertion of a double bond between the carbonyl and the phenyl ring) on antifungal potency. The results demonstrated that all o-hydroxycinnamanilide derivatives exhibited lower antifungal activity than their direct salicylanilide counterparts [1]. Most compounds retained some activity at the tested concentration of 0.5%, but only two chlorinated salicylanilide derivatives surpassed the activity of the parent salicylanilide [1]. This finding establishes a clear, quantifiable structure-activity relationship: the extended conjugated system of the cinnamamide scaffold reduces antifungal efficacy relative to the salicylanilide scaffold.

Antifungal Structure-Activity Relationship Salicylanilide

Antibacterial SAR: Differential Activity of α-Cyano-Substituted versus Unsubstituted (2E)-N-(2-Hydroxyphenyl)-3-phenylprop-2-enamide Analogs

A series of novel α-cyano-N-(2-hydroxyphenyl)cinnamamides were synthesized and evaluated for antibacterial activity against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria using the agar well diffusion method [1]. The precursor compound, 2-cyano-N-(2-hydroxyphenyl)acetamide, and the title compounds were characterized and screened [1]. Among all evaluated compounds, α-cyano-N-(2-hydroxyphenyl)-3,4-dihydroxycinnamamide and α-cyano-N-(2-hydroxyphenyl)-3,4,5-trimethoxycinnamamide exhibited the highest zones of inhibition against E. coli and S. aureus, respectively [1]. Critically, this study demonstrates that the α-cyano substitution on the cinnamamide scaffold confers antibacterial activity that is absent or significantly reduced in the unsubstituted parent compound (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide, establishing a clear SAR differentiation [1].

Antibacterial SAR Cinnamamide Derivatives

Anti-Inflammatory Activity: (2E)-N-(2-Hydroxyphenyl)-3-phenylprop-2-enamide as a Baseline Scaffold for SAR Optimization

The anti-inflammatory activity of α-cyano-N-(2-hydroxyphenyl)cinnamamides was evaluated using the carrageenan-induced rat paw edema assay [1]. The animal study revealed that α-cyano-N-(2-hydroxyphenyl)-4-hydroxy-3-methoxycinnamamide possessed the highest anti-inflammatory activity among all synthesized compounds [1]. This finding demonstrates that the introduction of an α-cyano group in combination with specific aryl substitution (4-hydroxy-3-methoxy) on the cinnamamide core yields optimal anti-inflammatory efficacy. The unsubstituted (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide represents the foundational scaffold from which these optimized derivatives were derived, serving as a critical reference point for SAR studies and a starting material for further synthetic elaboration [1].

Anti-inflammatory Cinnamamide Drug Discovery

Pharmacophore Conformation and Anticonvulsant Potential: Crystallographic Differentiation of N-Substituted Cinnamamide Derivatives

Crystallographic analysis of three N-substituted cinnamamide derivatives—(R,S)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (1), (R,S)-(2E)-N-(1-hydroxybutan-2-yl)-3-phenylprop-2-enamide (2), and (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one (3)—was performed to correlate molecular conformation with anticonvulsant pharmacophore requirements [1]. The conformations were analyzed against the proposed pharmacophore model for anticonvulsants active in the maximal electroshock test, which requires a phenyl ring or hydrophobic unit, an electron-donor atom, and a hydrogen-bond acceptor/donor domain [1]. Two of the three compounds exhibited calculated distances that fit the reference model, while the third did not [1]. Structure-activity analysis suggests that anticonvulsant properties are directly related to the N-atom substituent, with specific geometric requirements governing activity [1].

Anticonvulsant Crystallography Pharmacophore Modeling

(2E)-N-(2-Hydroxyphenyl)-3-phenylprop-2-enamide (CAS 182572-98-1): Validated Research and Industrial Application Scenarios


Synthetic Building Block for α-Cyano-Cinnamamide Derivative Libraries

Procure (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide as the foundational scaffold for synthesizing α-cyano-N-(2-hydroxyphenyl)cinnamamide derivatives. Studies confirm that α-cyano substitution on this core yields compounds with measurable antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, as well as in vivo anti-inflammatory activity [1]. The parent compound serves as both the synthetic precursor (via cyanoacetylation and subsequent Knoevenagel condensation) and the essential SAR baseline control for evaluating the activity contributions of the α-cyano group and aryl substituents [1].

Reference Control for Structure-Activity Relationship (SAR) Studies in Cinnamamide-Based Drug Discovery

Utilize (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide as an unsubstituted reference compound in SAR campaigns investigating cinnamamide-based pharmacophores. Evidence demonstrates that the absence of α-cyano substitution and aryl ring functionalization results in a distinct activity profile—lower antibacterial potency and reduced anti-inflammatory efficacy—relative to optimized derivatives [1]. This compound is essential for establishing baseline activity and for validating that observed biological effects in lead compounds are attributable to specific structural modifications rather than the cinnamamide core itself [1].

Comparative Antifungal Screening: Cinnamamide versus Salicylanilide Scaffold Evaluation

Employ (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide in head-to-head comparative antifungal screening against its salicylanilide counterpart. Published evidence demonstrates that all o-hydroxycinnamanilide derivatives, including this compound, exhibit lower antifungal activity than their corresponding salicylanilide analogs [1]. This established SAR—where the extended conjugation of the cinnamamide scaffold reduces antifungal efficacy—enables researchers to rationally select between cinnamamide and salicylanilide scaffolds for antifungal lead optimization programs [1].

Crystallographic and Pharmacophore Modeling Studies of Cinnamamide-Derived Anticonvulsants

Incorporate (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide into crystallographic and computational pharmacophore modeling studies aimed at developing novel anticonvulsant agents. Crystallographic evidence confirms that N-substituent identity critically determines the conformational fit of cinnamamide derivatives to the maximal electroshock pharmacophore model [1]. The N-(2-hydroxyphenyl) substituent of this compound provides a distinct hydrogen-bonding and steric profile compared to previously crystallized N-(2-hydroxypropyl) and N-(1-hydroxybutan-2-yl) derivatives, offering a valuable data point for refining anticonvulsant pharmacophore models and for training structure-based drug design algorithms [1].

Quote Request

Request a Quote for (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.